Benzo[c]phenanthrene-5,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[c]phenanthrene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18(17)20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWJHGCUGWNTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574130 | |
| Record name | Benzo[c]phenanthrene-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-41-8 | |
| Record name | Benzo[c]phenanthrene-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo C Phenanthrene 5,6 Dione
Direct Oxidation Routes
The most straightforward approach to synthesizing Benzo[c]phenanthrene-5,6-dione is through the direct oxidation of the corresponding polycyclic aromatic hydrocarbon, benzo[c]phenanthrene (B127203). This transformation targets the electron-rich C5-C6 bond, which exhibits significant olefinic character. nih.gov The success of this approach is often dictated by the choice of oxidant and the fine-tuning of reaction conditions to maximize yield and prevent over-oxidation or side reactions. nih.gov
Stoichiometric Oxidant Systems
A variety of stoichiometric oxidants have been effectively used for the synthesis of phenanthrenequinones, a class of compounds to which this compound belongs. nih.gov Chromium-based reagents are among the most classic and widely employed. For instance, the oxidation of phenanthrene (B1679779) derivatives using chromium trioxide in glacial acetic acid can produce the corresponding ortho-quinones in yields ranging from 75–94%. nih.gov The reaction typically involves heating the mixture to ensure dissolution, followed by a reflux period. nih.gov
Beyond traditional chromium reagents, other metal-based oxidants like manganese(VII) and osmium(VIII) are also utilized. nih.gov To mitigate issues associated with harsh acidic conditions and large excesses of reagents, newer chromium(VI) variants such as isoquinolinium fluorochromate and dimethylpyrazolium fluorochromate have been developed. These alternatives offer advantages like shorter reaction times and greater compatibility with various functional groups. nih.gov Hypervalent iodine reagents represent another important class of stoichiometric oxidants. Reagents like 2-Iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) can effect the regiospecific oxidation of polycyclic aromatic phenols to furnish ortho-quinones. mdpi.com
A key challenge in the direct oxidation of non-symmetric polycyclic arenes is achieving site selectivity. nih.gov For benzo[c]phenanthrene, oxidation preferentially occurs at the C5-C6 bond to yield the desired dione (B5365651). govinfo.gov
Table 1: Stoichiometric Oxidant Systems for Phenanthrenequinone (B147406) Synthesis
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Chromium Trioxide (CrO₃) | Glacial Acetic Acid, Reflux nih.gov | High yields, well-established nih.gov | Harsh conditions, stoichiometric waste |
| Modern Cr(VI) Oxidants | Various organic solvents | Milder conditions, shorter reaction times nih.gov | Reagent cost and preparation |
| Hypervalent Iodine (e.g., IBX) | DMF, Room Temperature mdpi.com | High regiospecificity for ortho-quinones mdpi.com | Substrate-dependent (requires phenol) |
| Iodylbenzene | Organic Solvents | Alternative to metal oxidants nih.gov | Can require excess reagent |
Catalytic Oxidations
Catalytic methods offer a more sustainable alternative to stoichiometric oxidations by reducing chemical waste. Heterogeneous photocatalysis using titanium dioxide (TiO₂) has been explored for the oxidation of phenanthrene. polimi.it When phenanthrene is irradiated in the presence of a TiO₂ photocatalyst, it can be converted into various oxidation products. polimi.it The reaction mechanism is thought to involve the initial hydroxylation of the phenanthrene ring by radicals generated by the excited TiO₂. polimi.it
Visible-light photocatalysis using 9,10-phenanthrenequinone itself as an organic photocatalyst has also been demonstrated to be effective for various organic transformations. nih.govacs.org Upon excitation with visible light (e.g., blue LEDs), the excited state of the quinone can act as a potent oxidant, capable of initiating reactions by oxidizing a substrate via a single-electron transfer mechanism. nih.govacs.org
Enzymatic catalysis presents another route. Aldo-keto reductases (AKRs) are enzymes that can catalyze the oxidation of polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols to reactive ortho-quinones. nih.govnih.gov For example, AKR1B10 has been shown to oxidize a range of PAH trans-dihydrodiols to their corresponding diones. nih.gov This biochemical pathway is a key step in the metabolic activation of certain PAHs. nih.gov
Reaction Condition Optimization for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are frequently adjusted include the choice of solvent, catalyst or reagent loading, temperature, and the use of additives. nih.gov
For instance, in organocatalyzed Friedel–Crafts reactions of phenanthrenequinones, a solvent survey revealed dichloromethane (B109758) (CH₂Cl₂) to be optimal for both yield and enantioselectivity. nih.gov Catalyst loading is another crucial factor; reducing the catalyst from 10 mol% to 5 mol% led to a significant decrease in both yield and enantioselectivity, while increasing it beyond 10 mol% offered no further benefit. nih.gov Temperature can also have a pronounced effect, with a decrease from room temperature to 0 °C resulting in lower yields. nih.gov
In photocatalytic systems, additives can play a decisive role. The addition of a mild base like magnesium carbonate (MgCO₃) was found to significantly improve the yield of quinoline (B57606) synthesis from 2-vinylarylimines, a reaction photocatalyzed by phenanthrenequinone. nih.gov The carbonate additive likely works by suppressing the hydrolysis of the imine starting material, which would otherwise lead to unwanted side products. nih.gov
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, providing novel reaction pathways under mild conditions. For the synthesis of this compound, N-Heterocyclic Carbenes (NHCs) have enabled innovative tandem reactions.
N-Heterocyclic Carbene (NHC)-Mediated Tandem Reactions
A notable organocatalytic synthesis of this compound (referred to as compound 3q ) has been achieved through an NHC-mediated tandem reaction. swan.ac.uk This method utilizes a triazolium salt as the NHC precursor and proceeds in acetonitrile (B52724) with a base. swan.ac.uk The reaction affords the target dione in a high yield of 78% after purification by flash column chromatography. swan.ac.uk This approach showcases the ability of NHCs to catalyze complex transformations, constructing the dione functionality in a single synthetic operation from appropriate precursors.
Table 2: NHC-Catalyzed Synthesis of this compound
| Product | Catalyst System | Solvent | Yield | Purification |
|---|
| This compound (3q) | Triazolium Salt NHC precursor, Cs₂CO₃ swan.ac.uk | CH₃CN swan.ac.uk | 78% swan.ac.uk | Flash Column Chromatography swan.ac.uk |
Mechanistic Elucidation of Organocatalyzed Pathways
The mechanism of NHC-catalyzed reactions is central to their utility. In the context of synthesizing diones, the pathway likely involves the formation of a key "Breslow intermediate". swan.ac.ukmdpi.com The catalytic cycle is initiated by the deprotonation of the NHC precursor (an azolium salt) by a base to generate the nucleophilic carbene. mdpi.com
The proposed mechanism for the formation of this compound likely proceeds as follows:
The NHC catalyst performs a nucleophilic attack on an aldehyde functional group of a precursor molecule. mdpi.com
A subsequent proton transfer leads to the formation of the nucleophilic Breslow intermediate, which constitutes the "umpolung" (reversal of polarity) of the original aldehyde carbonyl. mdpi.commdpi.com
This intermediate then participates in a subsequent reaction. For the synthesis of the target dione, this is proposed to be a Benzoin-type condensation. swan.ac.uk The nucleophilic carbon of the Breslow intermediate attacks a second carbonyl group within the substrate, leading to a cyclization event.
Finally, the elimination of the NHC catalyst from the resulting intermediate regenerates the catalyst and yields the final this compound product. swan.ac.uk
This mechanistic pathway, leveraging the unique reactivity of the Breslow intermediate, allows for the efficient construction of the ortho-dione structure under organocatalytic conditions. swan.ac.uknih.gov
Cyclization Strategies
Cyclization reactions are fundamental to constructing the intricate framework of this compound. These strategies often involve the formation of one or more rings in a single or sequential manner, starting from appropriately substituted precursors.
Intramolecular cyclization offers a powerful approach to synthesize the benzo[c]phenanthrene skeleton. A notable strategy involves the attempted Friedel-Crafts type cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives. In one study, the cyclization of these precursors was attempted using polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). scribd.comresearchgate.netresearchgate.net While the analogous cyclization to form chrysen-6-ol derivatives from (2-phenylnaphthalen-1-yl)acetic acids proceeded with good yields, the reaction intended to form benzo[c]phenanthren-5-ol (B14678025) derivatives unexpectedly yielded a dimeric intermolecular condensation product instead of the desired intramolecularly cyclized product. scribd.comresearchgate.netresearchgate.net This highlights the challenges associated with the regioselectivity and reaction pathway in the synthesis of the strained fjord region of benzo[c]phenanthrene.
The precursors for this attempted cyclization, (1-phenylnaphthalen-2-yl)acetic acid derivatives, can be synthesized in multiple steps starting from 1-bromo-2-naphthylaldehyde and suitable phenyl boronic acids. scribd.comresearchgate.net
Table 1: Intramolecular Cyclization Studies for Benzo[c]phenanthrene Precursors
| Precursor | Reagents and Conditions | Expected Product | Observed Product | Yield (%) | Reference |
| (1-Phenylnaphthalen-2-yl)acetic acid derivatives | PPA, 100°C, 4 h | Benzo[c]phenanthren-5-ol derivatives | Dimeric intermolecular condensation product | 42-87 | scribd.comresearchgate.net |
| (1-Phenylnaphthalen-2-yl)acetic acid derivatives | TFAA, TFA, room temperature, overnight | Benzo[c]phenanthren-5-ol derivatives | Dimeric intermolecular condensation product | 68 | scribd.com |
Oxidative photocyclization is a widely employed and effective method for synthesizing phenanthrenes and their derivatives, which can then be oxidized to the corresponding diones. mdpi.commdpi.com The key step is the photochemical-induced cyclization of a stilbene-like precursor, followed by oxidation to aromatize the newly formed ring. For the synthesis of benzo[c]phenanthrenes, 2-styrylnaphthalenes are the required starting materials. researchgate.netnih.gov
The reaction is typically carried out by irradiating a solution of the 2-styrylnaphthalene derivative in a suitable solvent, such as benzene (B151609) or cyclohexane (B81311), in the presence of an oxidizing agent. mdpi.comnih.gov Iodine is a classic and efficient catalyst for the oxidation of the dihydrophenanthrene intermediate, which is formed upon cyclization. mdpi.com Air (oxygen) is often used to reoxidize the resulting hydrogen iodide back to iodine, allowing iodine to be used in catalytic amounts. nih.gov The yields of benzo[c]phenanthrenes from this method are generally good. nih.gov Once the benzo[c]phenanthrene is obtained, it can be oxidized to this compound using standard oxidizing agents for polycyclic aromatic hydrocarbons, such as chromium trioxide in acetic acid. academie-sciences.fr
Table 2: Oxidative Photocyclization for the Synthesis of Benzo[c]phenanthrene Derivatives
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Fluoro-2-(2-styryl)naphthalene | I₂, air, hv, benzene | 5-Fluorobenzo[c]phenanthrene | 83 | nih.govacs.org |
| 1-(2-Fluorostyryl)-2-fluoronaphthalene | I₂, air, hv, benzene | 6-Fluorobenzo[c]phenanthrene | 78 | nih.govacs.org |
| (E/Z)-1-(2-Fluorostyryl)naphthalene | I₂, air, hv, benzene, high dilution (1 mM) | 6-Fluorochrysene (isomer) | 72 | nih.gov |
| trans-Stilbene derivatives | I₂ (catalytic), O₂, hv, cyclohexane, 0.01 M stilbene | Substituted phenanthrenes | Good | mdpi.com |
The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings and can be applied to the synthesis of polycyclic quinones. cdnsciencepub.comresearchgate.net In the context of this compound, a plausible synthetic route involves the [4+2] cycloaddition of a suitably substituted diene with a naphthoquinone.
For instance, the reaction of a polar diene with a halogenated ortho-naphthoquinone can lead to the formation of a phenanthrenequinone skeleton. cdnsciencepub.com The regioselectivity of the addition is influenced by the substituents on both the diene and the dienophile. While direct synthesis of this compound via this method is not extensively documented in these specific search results, the general strategy of reacting a diene that would form the "benzo" part of the final molecule with a naphthoquinone is a recognized pathway for constructing such polycyclic systems. The reaction can be followed by an aromatization step, often through the elimination of a leaving group or oxidation, to yield the final quinone. cdnsciencepub.comresearchgate.net
Cross-Coupling Methodologies
Modern cross-coupling reactions, particularly those catalyzed by palladium, offer efficient and atom-economical routes to complex aromatic systems.
Palladium-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons. rsc.orgacs.orgacs.org While a direct synthesis of this compound using this method is not explicitly detailed, the methodology is highly relevant for the construction of the core structure.
This approach can involve the coupling of a naphthalene (B1677914) derivative bearing a peri-C-H bond with a suitable partner to build the additional benzene ring. For example, Pd-catalyzed direct aromatic C–H/peri–C–H coupling can provide a shortcut to cyclopenta-fused polycyclic arenes, and this principle can be extended to the formation of six-membered rings. rsc.org The reaction typically employs a palladium(II) catalyst, such as Pd(OPiv)₂, and often requires an oxidant to regenerate the active catalyst. rsc.org The choice of ligands and additives can be crucial for achieving high selectivity and yield. This method allows for the annulation of unactivated C-H bonds, providing a versatile route to complex aromatic architectures. rsc.orgacs.org
Table 3: Palladium-Catalyzed Annulation for Polycyclic Aromatic Hydrocarbon Synthesis
| Substrates | Catalyst and Conditions | Product Type | Yield (%) | Reference |
| Benzo[b]thiophene with a 1-naphthalenyl group | Pd(OPiv)₂ (10 mol%), AgOPiv (3 equiv.), DMAc, 120°C, 14 h | C2-naphthylated cyclopenta-fused PHA | 85 | rsc.org |
| Internal alkynes and o-allylaryl halides | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C | Substituted naphthalenes | 60-88 | thieme-connect.com |
| (Z)-β-halostyrenes and o-bromobenzyl alcohols | Pd catalyst, electron-deficient phosphine (B1218219) ligand | Multisubstituted phenanthrenes | Good | acs.org |
Purification and Isolation Techniques in Synthesis
The purification and isolation of this compound and its precursors are critical steps to obtain materials of high purity for subsequent reactions or characterization. Standard chromatographic techniques are commonly employed.
Flash column chromatography using silica (B1680970) gel is a frequently reported method for the purification of benzo[c]phenanthrene derivatives and related polycyclic aromatic compounds. scribd.comacademie-sciences.frrsc.org The choice of eluent is crucial and often consists of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as dichloromethane or ethyl acetate, with the ratio adjusted to achieve optimal separation. scribd.comrsc.org
For phenanthrenequinones, which are often colored solids, purification can also be achieved by recrystallization from suitable solvents like toluene. academie-sciences.frthieme-connect.de In some cases, a sequence of extractions followed by recrystallization is necessary to remove impurities. For example, crude 3,10-perylenequinone can be purified by successive extractions with benzene and aqueous sodium hydroxide, followed by recrystallizations from N,N-dimethylformamide/acetic acid and nitrobenzene. mdpi.com
The purity of the isolated compounds is typically assessed by thin-layer chromatography (TLC) and confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). scribd.comacademie-sciences.frrsc.org
Chemical Reactivity and Transformation Pathways of Benzo C Phenanthrene 5,6 Dione
Electrophilic Characteristics and Nucleophilic Additions
The o-quinone structure of Benzo[c]phenanthrene-5,6-dione renders the carbonyl carbons electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key determinant of its chemical behavior, allowing for a variety of nucleophilic addition reactions. The reactivity of each position in benzo[c]phenanthrene (B127203) is generally higher than the corresponding position in phenanthrene (B1679779). rsc.org Studies have shown that the 5-position is particularly reactive. rsc.org
The electrophilic nature of similar quinone structures allows them to react with nucleophiles. For instance, o-quinones can be trapped by nucleophiles like 2-mercaptoethanol. nih.gov This reactivity is fundamental to many of the biological and chemical transformations of quinones. The addition of nucleophiles can lead to the formation of a diverse array of derivatives, expanding the chemical space accessible from this parent compound.
Condensation Reactions for Derivative Formation
Condensation reactions provide a versatile platform for the synthesis of complex heterocyclic systems from this compound. These reactions typically involve the reaction of the dione (B5365651) with binucleophilic reagents, leading to the formation of new ring systems fused to the benzo[c]phenanthrene core.
Reactions with Hydrazine (B178648) and Semicarbazide (B1199961) Derivatives
This compound can undergo condensation reactions with hydrazine and its derivatives. These reactions are analogous to those observed with other o-quinones, such as 1,10-phenanthroline-5,6-dione (B1662461), which readily condenses with reagents like thiosemicarbazide, semicarbazide hydrochloride, and hydrazine sulfate. uts.edu.au These reactions typically proceed by the initial formation of a monoadduct, which can then undergo cyclization to form a new heterocyclic ring. For example, the reaction of phenanthrene-9,10-dione with o-diaminobenzene in an ethanol/acetic acid mixture yields dibenz[a,c]phenazine derivatives. academie-sciences.fr Similarly, the reaction of 2,3-diamino-1,4-naphthoquinone with phenanthrene-9,10-dione produces tribenzo[a,c,i]phenazine-10,15-dione. mdpi.com The products of these reactions are often highly colored and possess interesting photophysical and electronic properties.
Friedländer Condensation Analogues in Quinone Synthesis
The Friedländer condensation, a well-established method for quinoline (B57606) synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netrsc.org While direct Friedländer condensation with this compound itself is not typical, analogous condensation strategies are employed in the synthesis of related polycyclic quinone systems. For instance, the synthesis of benzo[h]quinoline-5,6-dione (B1216598) can be achieved through a Friedländer-type condensation. smolecule.com This reaction allows for the construction of various derivatives by reacting with acetylaromatics. smolecule.com The general principle of condensing a dicarbonyl compound with an appropriate amine-containing substrate to form a new heterocyclic ring is a powerful tool in synthetic organic chemistry. In a related context, a double Friedländer condensation between ethyl benzoylacetate and 2,2'-diaminobenzophenone (B1585174) has been reported to produce 6-phenyl-5,8-diazabenzo[c]phenanthren-7-ol. psu.edu
Redox Chemistry and Electrochemical Behavior
The redox properties of this compound are a direct consequence of its o-quinone moiety. This functional group is electrochemically active and can undergo reversible reduction and oxidation processes.
O-Quinone Moiety Electroactivity
The o-quinone functionality is known to be electroactive, capable of accepting electrons to form semiquinone and hydroquinone (B1673460) species. This redox activity is central to the electrochemical behavior of this compound. The reduction of the o-quinone can proceed in a stepwise manner, involving one-electron transfers to form a semiquinone anion radical and subsequently a dianion. nih.govacs.org This electrochemical activity is not unique to this compound but is a general characteristic of o-quinones derived from polycyclic aromatic hydrocarbons. acs.org The redox potential of these quinones is influenced by the nature of the aromatic system to which they are fused.
The electrochemical properties of related heterocyclic o-quinones, such as 1,10-phenanthroline-5,6-dione, have been studied extensively. researchgate.netresearchgate.netnih.gov These compounds are known to be efficient redox mediators. researchgate.net The electrochemical behavior of this compound is expected to be analogous, with the fused benzene (B151609) rings modulating the redox potential of the o-quinone core.
pH-Dependent Redox Potential Studies
The redox potential of o-quinones is often dependent on the pH of the medium. This is because the reduction process is frequently coupled with protonation of the resulting species. For example, the reduction of 1,10-phenanthroline-5,6-dione (PD) and its metal complexes shows a strong dependence on proton concentration. researchgate.net At a pH below 4, the reduction of free PD proceeds via a 2-electron, 3-proton process, while at a pH above 4, it follows a 2-electron, 2-proton pathway. researchgate.net This pH-dependent behavior can be visualized in a Pourbaix diagram, which maps the stable redox species as a function of potential and pH. mdpi.com
The general scheme for the redox behavior of quinones involves the transfer of electrons and protons, leading to different species at various pH values. mdpi.com It is anticipated that this compound would exhibit similar pH-dependent redox behavior, with the specific potentials and pKa values being influenced by the electronic nature of the benzo[c]phenanthrene framework.
Complexation with Metal Ions
The dione functionality of this compound, specifically its ortho-quinone structure, provides a characteristic chelation site for interaction with a variety of metal ions. This interaction is pivotal in the context of its potential applications in materials science and catalysis.
This compound functions as a bidentate ligand, utilizing the two oxygen atoms of the carbonyl groups to coordinate with a central metal ion. The geometry of the molecule places these two donor atoms in a favorable position to form a stable five-membered chelate ring with the metal.
The electronic properties of the o-quinone moiety are complex, exhibiting both σ-donor and π-acceptor characteristics. The lone pairs of electrons on the oxygen atoms act as σ-donors to the metal center. Concurrently, the extended π-system of the polycyclic aromatic structure and the electron-withdrawing nature of the carbonyl groups allow the ligand to act as a π-acceptor, stabilizing metal complexes, particularly those with metals in low oxidation states.
While specific studies on the chelation dynamics of this compound are not extensively documented, the behavior can be inferred from analogous, well-studied o-quinone ligands such as 1,10-phenanthroline-5,6-dione (phendione). For phendione, it is known that its metal complexes can control redox properties over a wide pH range. uts.edu.au The structure and electronic properties of these types of ligands incorporate features of both diamine and quinone ligands, which can be crucial in their interaction with metal ions. uts.edu.aurjpbcs.com
While dedicated synthesis and characterization of transition metal complexes with this compound as the specific ligand are not widely reported in the literature, the coordination chemistry of closely related phenanthrenequinones is well-established. This allows for predictions about the expected reactivity of this compound.
For instance, 9,10-phenanthrenequinone is known to react with various transition metal precursors to form stable complexes. rsc.org Similarly, 1,10-phenanthroline-5,6-dione is a versatile building block for creating both homo- and heterometallic complexes and has been shown to form complexes with numerous transition metals, including copper and silver, as well as rare earth metals. researchgate.netrsc.orgchemchart.comrsc.org Studies on benzo[h]quinoline-5,6-dione have also demonstrated its use in synthesizing iridium(III) complexes. nih.gov These examples strongly suggest that this compound is capable of forming stable complexes with a range of transition metals.
Below is a table of potential transition metal complexes that could be formed with this compound, based on the known reactivity of analogous quinone-containing ligands.
| Potential Metal Ion | Example of Analogous Ligand and Complex | Potential Complex with this compound | Reference for Analogue |
|---|---|---|---|
| Ruthenium(III) | 9,10-Phenanthrenequinone forms trans-[Ru(PQ)(PPh3)2Cl2] | trans-[Ru(B[c]P-5,6-dione)(PPh3)2Cl2] | rsc.org |
| Osmium(III) | 9,10-Phenanthrenequinone forms trans-[Os(PQ)(PPh3)2Br2] | trans-[Os(B[c]P-5,6-dione)(PPh3)2Br2] | rsc.org |
| Rhodium(III) | 9,10-Phenanthrenequinone forms cis-[Rh(PQ)(PPh3)2Cl2] | cis-[Rh(B[c]P-5,6-dione)(PPh3)2Cl2] | rsc.org |
| Copper(II) | 1,10-Phenanthroline-5,6-dione forms Cu(phendione)32 | [Cu(B[c]P-5,6-dione)n]2+ | researchgate.net |
| Silver(I) | 1,10-Phenanthroline-5,6-dione forms [Ag(phendione)2]ClO4 | [Ag(B[c]P-5,6-dione)n]+ | researchgate.net |
| Yttrium(III) | 1,10-Phenanthroline-5,6-dione radical anion forms [Y(hfac)3(N,N'-pd)]˙− | [Y(hfac)3(B[c]P-5,6-dione)] | rsc.org |
Radical Processes in Reaction Mechanisms
Radical processes are integral to both the formation and subsequent reactions of this compound and related phenanthrenequinones. These pathways often involve single-electron transfer steps, leading to the formation of highly reactive radical intermediates.
The formation of phenanthrenequinones in the atmosphere is a notable example. Gas-phase reactions of the parent polycyclic aromatic hydrocarbon, phenanthrene, with hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals are considered significant sources of 9,10-phenanthrenequinone. researchgate.net The oxidation of phenanthrene by these atmospheric radicals proceeds through radical addition and subsequent transformation steps. researchgate.net Similarly, the oxidation of phenanthrene to 9,10-phenanthrenequinone using oxidants like CrO₃ can be rationalized via a single-electron oxidation of the central double bond to form a radical cation, which is then trapped by water and further oxidized. stackexchange.com
A key feature of the quinone moiety is its ability to undergo reduction to form radical anions. One-electron reduction of the dione yields a semiquinone radical anion. This species has been identified and characterized for 9,10-phenanthrenequinone (PQ), which can be reduced to the PQ˙⁻ radical anion. rsc.org This semiquinone radical is stable enough to be studied and can itself act as a ligand, forming complexes with metals like ruthenium(III), osmium(III), and rhodium(III). rsc.org The semiquinone radical anion of 1,10-phenanthroline-5,6-dione has also been synthesized and used in coordination chemistry. rsc.org It is highly probable that this compound can similarly form a semiquinone radical anion upon one-electron reduction.
Furthermore, radical mechanisms have been implicated in the synthesis of phenanthrenequinones. In one study, the cyclization to form a phenanthrenequinone (B147406) derivative was inhibited by the addition of TEMPO, a well-known radical scavenger, strongly suggesting that the transformation proceeds through a radical process. rsc.org
| Radical Species / Process | Context / Reaction | Supporting Evidence | Reference |
|---|---|---|---|
| PAH Radical Cation | Oxidation of phenanthrene to 9,10-phenanthrenequinone. | Proposed mechanism involving single electron transfer from the alkene. | stackexchange.com |
| Semiquinone Radical Anion (PQ˙⁻) | Reduction of 9,10-phenanthrenequinone. | Isolation and characterization of metal complexes containing the radical anion ligand, such as trans-[RuIII(PQ˙−)(PPh3)2Cl2]. | rsc.org |
| Semiquinone Radical Anion (pd˙⁻) | Reduction of 1,10-phenanthroline-5,6-dione (pd). | Synthesis and isolation of the molecular compound [CoCp2]+[pd]˙−. | rsc.org |
| Acyl Radical | Photochemical reaction of 9,10-phenanthrenequinone with aldehydes. | Investigation of the thermal addition of acyl radicals to the quinone to differentiate between in-cage and radical chain mechanisms. | oup.com |
| General Radical Intermediate | Carbene organocatalytic tandem reaction for synthesis of phenanthrenequinones. | Inhibition of the reaction by the radical trap TEMPO. | rsc.org |
Spectroscopic Characterization and Advanced Analytical Techniques for Benzo C Phenanthrene 5,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of Benzo[c]phenanthrene-5,6-dione in solution, providing precise information about the chemical environment of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals a series of signals in the aromatic region, consistent with the ten protons of the benzo[c]phenanthrene (B127203) framework. The chemical shifts (δ) of these protons are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the dione (B5365651) functionality. Protons in closer proximity to the carbonyl groups are expected to be deshielded and resonate at a lower field. The complex splitting patterns, arising from spin-spin coupling between adjacent protons, provide valuable information regarding their connectivity. A detailed analysis of these coupling constants (J) allows for the unambiguous assignment of each proton to its specific position on the aromatic scaffold.
While specific spectral data can vary slightly based on experimental conditions, a representative analysis would involve the identification of distinct multiplets corresponding to the different aromatic rings of the molecule. For instance, the protons on the terminal benzene (B151609) ring would likely exhibit a different set of chemical shifts and coupling patterns compared to those on the central phenanthrene (B1679779) core.
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for each of the 18 carbon atoms in the molecule, with their chemical shifts being highly sensitive to their local electronic environment. The two carbonyl carbons of the dione group are characteristically found at the downfield end of the spectrum, typically in the range of 180-190 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.
The remaining sixteen aromatic carbons will resonate in the typical aromatic region (approximately 120-150 ppm). The precise chemical shifts of these carbons are influenced by their position relative to the carbonyl groups and the degree of steric hindrance. Quaternary carbons, those without any attached protons, generally exhibit weaker signals. The combination of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Table 1: Representative NMR Data for this compound
| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | Proton | 7.0 - 9.0 | Complex multiplets in the aromatic region. |
| ¹³C NMR | Carbon-13 | 120 - 190 | Signals for carbonyl carbons significantly downfield. |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint that is particularly useful for identifying key functional groups. In the IR spectrum of this compound, the most prominent and diagnostic absorption bands are associated with the carbonyl (C=O) stretching vibrations of the dione moiety. These typically appear as strong bands in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by conjugation with the aromatic system and any intermolecular interactions in the solid state. For a similar compound, 1,10-phenanthroline-5,6-dione (B1662461), strong carbonyl stretching vibrations are observed around 1702 cm⁻¹ and 1685 cm⁻¹. rsc.org
Other significant absorptions include those corresponding to the C=C stretching vibrations of the aromatic rings, which are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons typically give rise to weaker bands above 3000 cm⁻¹. The region below 1000 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the aromatic rings.
Table 2: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Carbonyl C=O Stretch | 1650 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the transitions between electronic energy levels. The spectrum is characterized by a series of absorption bands corresponding to different electronic transitions within the conjugated π-system.
The spectrum is expected to show intense absorptions in the UV region, typically below 350 nm, which are attributed to π → π* transitions within the extensive aromatic system. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of the dione functionality introduces the possibility of n → π* transitions, which involve the excitation of a non-bonding electron from one of the oxygen atoms to an antibonding π* orbital of the carbonyl group. These transitions are generally weaker in intensity and appear at longer wavelengths, often in the visible region, which can contribute to the color of the compound. For instance, a related benzo[a]pyrano[2,3-c] phenazine (B1670421) derivative exhibits a maximum absorption at 420 nm, which is attributed to an n → π* transition. jrespharm.com A bathochromic (red) shift in the absorption maxima compared to the parent benzo[c]phenanthrene is expected due to the extension of the conjugated system by the carbonyl groups. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular mass of this compound, which in turn confirms its elemental composition. Using techniques such as Electrospray Ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured with very high accuracy.
For this compound (C₁₈H₁₀O₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 259.0759. Experimental determination by HRMS has found a mass of 259.0754, which is in excellent agreement with the calculated value, thus unequivocally confirming the molecular formula. rsc.org This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique requires a single crystal of high quality. If suitable crystals of this compound can be grown, X-ray diffraction analysis would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles.
The analysis would confirm the non-planar, helical nature of the benzo[c]phenanthrene backbone, a characteristic feature of this class of polycyclic aromatic hydrocarbons. wikipedia.org Furthermore, it would provide precise measurements of the C=O bond lengths in the dione functionality and the geometry of the fused ring system. The crystal packing arrangement, including any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds, would also be elucidated. This information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its observed chemical and physical behavior. The successful crystallographic analysis of related compounds, such as benzo[i]pentahelicene-3,6-dione, suggests that obtaining such data for this compound is a feasible objective. mdpi.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions.
While a specific single-crystal X-ray structure of this compound was not found in the reviewed literature, a closely related phenanthrenequinone (B147406) derivative, designated as compound 3a, has been successfully characterized by this method. rsc.org The crystallographic data for this analog provides valuable insight into the likely solid-state conformation of this compound. The crystal was obtained by slow evaporation from a dichloromethane (B109758) and n-hexane mixture. rsc.org The analysis revealed a triclinic crystal system with a P-1 space group. rsc.org
Table 1: Crystallographic Data for a Phenanthrenequinone Analog (Compound 3a)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4203(11) |
| b (Å) | 8.0074(11) |
| c (Å) | 10.4911(13) |
| Volume (ų) | 538.47(13) |
| Z | 2 |
| Calculated Density (Mg/m³) | 1.371 |
Data sourced from a study on a related phenanthrenequinone derivative. rsc.org
The detailed structural information obtained from SC-XRD, such as the planarity of the aromatic system and the orientation of the dione functional groups, is crucial for understanding the molecule's electronic properties and its potential for intermolecular interactions like π–π stacking. Such interactions are fundamental in the design of organic materials for electronic applications. oup.com
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical compounds. It provides information on the reduction and oxidation potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer reactions. For polycyclic aromatic quinones like this compound, CV is instrumental in determining their electron-accepting capabilities.
The electrochemical behavior of a similar helically shaped polycyclic aromatic compound, benzo[i]pentahelicene-3,6-dione, has been studied using cyclic voltammetry. mdpi.com In these experiments, a conventional three-electrode setup is typically used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl). The measurements are performed in a suitable organic solvent, such as dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. mdpi.com
For benzo[i]pentahelicene-3,6-dione, the CV plot revealed a reversible reduction process with a half-wave potential at -1.46 V. mdpi.com This indicates the compound's ability to accept an electron to form a stable radical anion. The absence of oxidation peaks within the investigated electrochemical window suggests a high resistance to oxidation. mdpi.com From the reduction potential, important electronic parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated, which is crucial for assessing the material's potential use in organic electronic devices. mdpi.com
Thermal Analysis: Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for studying the thermal stability and decomposition profile of materials.
The thermal properties of a related compound, a researchgate.nethelicenebenzoquinone, were investigated by simultaneous TGA and differential scanning calorimetry (DSC). mdpi.com The TGA curve for this compound showed remarkable thermal stability, with the onset of decomposition (defined as 5% weight loss) occurring at 268 °C. mdpi.com The decomposition proceeded in two main steps, with an initial weight loss of 13.9% between 30 °C and 341 °C, followed by a more significant mass loss up to 650 °C. mdpi.com Another related compound, a dibenzo[a,c]phenazine (B1222753) derivative of 9,10-phenanthraquinone, exhibited even greater stability, with decomposition starting at approximately 460 °C. rsc.org
These findings suggest that this compound, as a polycyclic aromatic quinone, is expected to possess high thermal stability, a desirable characteristic for materials intended for use in electronic devices that may operate at elevated temperatures.
Table 2: Thermal Decomposition Data for a Related researchgate.netHelicenebenzoquinone
| Thermal Event | Temperature Range (°C) | Weight Loss (%) |
|---|---|---|
| Onset of Decomposition (Td) | 268 | 5 |
| First Decomposition Step | 30 - 341 | 13.9 |
| Second Decomposition Step | up to 650 | ~86.5 |
Data sourced from a study on a researchgate.nethelicenebenzoquinone. mdpi.com
Chromatographic and Extraction Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For the synthesis of novel compounds like this compound, HPLC is essential for assessing the purity of the final product and for identifying any impurities.
A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the purity analysis of a similar compound, 1,10-phenanthroline-5,6-dione. nih.gov This method typically employs a C18 stationary phase, which is nonpolar, and a polar mobile phase. In the validated method for 1,10-phenanthroline-5,6-dione, a mobile phase consisting of a methanol-water mixture (50:50, v/v) with 0.1% triethylamine (B128534) was used. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound of interest exhibits strong absorbance, such as 254 nm. nih.gov
The development of such a method for this compound would involve optimizing the mobile phase composition to achieve a good resolution between the main compound and any potential impurities or byproducts from the synthesis. The goal is to obtain a sharp, symmetrical peak for the target compound, well-separated from other peaks. nih.gov The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Parameters for the Analysis of a Related Dione Compound
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-water (50:50, v/v) with 0.1% triethylamine |
| Detection | UV at 254 nm |
Parameters based on a validated method for 1,10-phenanthroline-5,6-dione. nih.gov
Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction (USE) in Environmental Matrices
This compound belongs to the class of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), which are found in various environmental matrices, often alongside their parent PAHs. The accurate analysis of these compounds in samples like soil and sediment requires efficient extraction techniques. Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction (USE) are two commonly employed methods for this purpose.
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique has been shown to be as effective or even more effective than traditional methods like Soxhlet extraction for recovering PAHs and oxy-PAHs from soil. A key advantage of PLE is the reduced consumption of organic solvents and shorter extraction times. For the simultaneous extraction and fractionation of PAHs and oxy-PAHs, a selective PLE method can be developed by packing the extraction cell with a chromatographic adsorbent like silica (B1680970) gel and using a sequence of solvents with increasing polarity. researchgate.net
Ultrasonic Extraction (USE) , or sonication, employs high-frequency sound waves to agitate the sample in a solvent, enhancing the mass transfer of the analytes from the sample matrix into the solvent. An optimized USE procedure for extracting PAHs from sediments involves using a mixture of n-hexane and acetone (B3395972) (1:1, v/v) and performing multiple extraction cycles. nih.gov This method has demonstrated high recoveries (greater than 90%) for a wide range of aromatic hydrocarbons. nih.gov The main benefits of USE include its simplicity, lower extraction times, and the use of less complex apparatus compared to other methods. nih.gov
Both PLE and USE are powerful techniques for the extraction of this compound and other oxy-PAHs from environmental samples, enabling their subsequent analysis by chromatographic methods like HPLC or gas chromatography-mass spectrometry (GC-MS).
Computational and Theoretical Studies on Benzo C Phenanthrene 5,6 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a primary workhorse for the computational study of PAHs and their derivatives due to its favorable balance of accuracy and computational cost.
The parent benzo[c]phenanthrene (B127203) is the simplest PAH possessing a "fjord region," where the C1 and C12 hydrogen atoms cause steric strain that forces the molecule into a non-planar, twisted conformation. nih.govgovinfo.gov This helical twist is a defining characteristic of its skeleton. X-ray crystallography shows an angle of 27° between the terminal aromatic rings of the parent molecule. nih.gov The introduction of the dione (B5365651) functionality at the 5,6-position (the K-region) is expected to influence this helicity, though the fundamental twisted geometry would be retained.
DFT calculations, typically using functionals like B3LYP or PBE0 with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional structure (geometry optimization). nih.govfrontiersin.org For Benzo[c]phenanthrene-5,6-dione, such calculations would precisely define bond lengths, bond angles, and the crucial dihedral angle quantifying the helical twist.
The electronic structure is characterized by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related quinone-containing systems, such as Benzo[i]pentahelicene-3,6-dione, the HOMO is typically delocalized across the π-system of the aromatic rings, while the LUMO is highly localized on the electron-deficient quinone moiety. mdpi.comresearchgate.net This localization on the dione fragment is a key factor governing the molecule's electronic properties and reactivity.
Table 1: Illustrative FMO Energies for a Related Helicene Quinone Data for Benzo[i]pentahelicene-3,6-dione, used as an analogue.
| Property | Method | Value (eV) | Source |
| HOMO Energy | DFT | -5.77 | mdpi.com |
| LUMO Energy | DFT | -3.20 | mdpi.com |
| Energy Gap | DFT | 2.57 | mdpi.com |
This table presents DFT-calculated values for Benzo[i]pentahelicene-3,6-dione to illustrate the typical electronic properties of a helicene-quinone. The values for this compound would differ but are expected to follow similar trends in orbital distribution.
DFT calculations are instrumental in predicting how a molecule will react. Reactivity descriptors derived from the electronic structure can identify the most probable sites for electrophilic, nucleophilic, or radical attack. nih.gov
Frontier Molecular Orbitals: The distribution of the HOMO indicates the most likely sites for electrophilic attack (the locations of highest electron density available for donation), while the LUMO distribution points to sites susceptible to nucleophilic attack (the locations most capable of accepting electrons). For this compound, the LUMO's localization suggests that the quinone's carbonyl carbons are primary sites for nucleophilic attack. mdpi.com
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. Regions of negative potential (typically around the carbonyl oxygens) are attractive to electrophiles, while regions of positive potential are prone to nucleophilic attack.
Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated prediction of site selectivity for nucleophilic and electrophilic attacks, respectively. nih.gov
Based on these principles, the carbonyl carbons of the dione are predicted to be the most reactive sites toward nucleophiles, while the aromatic rings would be the target of electrophilic substitution, with the exact position influenced by the deactivating effect of the quinone group.
Theoretical simulations of spectra are crucial for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. d-nb.info For quinone-containing compounds, a key focus is the assignment of bands corresponding to the C=O stretching vibrations. nih.gov In studies of poly(phenanthrene quinone), DFT calculations were used to assign the C=O and C-O⁻ vibrational bands, confirming the redox mechanism. nih.gov For this compound, simulations would predict strong infrared absorption bands characteristic of the carbonyl groups, distinct from the C-H and C-C vibrations of the aromatic backbone. Advanced methods can account for anharmonicity, which is particularly important for PAHs, to provide more accurate spectra. nasa.govnih.gov
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. d-nb.info The simulations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. whiterose.ac.uk Studies on related PAH quinones show characteristic absorptions in the UV and visible regions of the spectrum. mdpi.com TD-DFT calculations would help assign these transitions, for instance, distinguishing between π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons of the carbonyl oxygens.
The defining structural feature of the benzo[c]phenanthrene core is its helicity. nih.gov Computational conformational analysis involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. For Benzo[c]phenanthrene and its derivatives, this analysis focuses on the P (plus) and M (minus) atropisomers, which are non-superimposable mirror images resulting from the helical twist. acs.org
Computational studies on substituted benzo[c]phenanthrenes have shown how different functional groups can alter the degree of non-planarity and the energy barrier to racemization (the interconversion of P and M forms). nih.govacs.org A detailed DFT study of this compound would quantify its specific twist angle and the energetic barrier for P-M interconversion, which are fundamental to its chiroptical properties and its interactions with other chiral molecules, such as DNA.
Quantum Mechanical Approaches to Molecular Properties
Beyond standard DFT, a range of quantum mechanical methods can be applied to elucidate molecular properties. Semi-empirical methods, like PM7, can be used for rapid screening of large libraries of molecules, for instance, to predict properties like reduction potentials in quinones for battery applications. harvard.edu More advanced ab initio methods, while computationally expensive, can provide higher accuracy for electronic and vibrational properties. nih.gov
Molecular dynamics simulations that combine quantum mechanics for a reactive center with classical mechanics for the surroundings (QM/MM) can be used to study the behavior of molecules in a solvent or interacting with a biological macromolecule. Such studies on the diol epoxide metabolites of benzo[c]phenanthrene have been crucial in understanding how their conformation and stereochemistry affect their interactions with DNA. nih.gov
Theoretical Prediction of Transformation Products and Isomeric Preferences
Computational chemistry is a valuable tool for predicting the likely products of a molecule's transformation, such as its oxidation or metabolism. nih.gov this compound is itself a known oxidation product of benzo[c]phenanthrene. govinfo.goveuropa.eu
Theoretical studies can predict further reactions of the dione. For instance, computational screening of various quinones has been used to evaluate their stability against irreversible decomposition pathways like Michael addition in aqueous media. harvard.edu
Furthermore, the stability of different isomers can be compared. A relevant isomeric preference for this system is the keto-enol tautomerism. For the reduced form (the hydroquinone), DFT calculations on related helicene systems have shown that while smaller aromatics like naphthalene (B1677914) exist in the phenolic (hydroquinone) form, larger, more conjugated systems preferentially adopt the diketone tautomeric form, which is structurally analogous to the dione itself but with a non-aromatic central ring. rsc.org This suggests that the dione form of the benzo[c]phenanthrene K-region is thermodynamically favored over its hydroquinone (B1673460) tautomer.
Research on Derivatives and Analogs of Benzo C Phenanthrene 5,6 Dione
Structurally Related Polycyclic Aromatic Quinones
The fundamental benzo[c]phenanthrene-5,6-dione structure can be seen as a member of the larger family of polycyclic aromatic quinones. By altering the arrangement of the aromatic rings and introducing heteroatoms, a diverse range of related quinone systems has been synthesized and studied.
Phenanthrene-9,10-diones and Extended Quinone Systems
Phenanthrene-9,10-dione, often referred to as phenanthrenequinone (B147406), serves as a foundational building block for more complex quinone systems. Research has focused on extending this core structure to create larger, polycyclic aromatic quinones. A notable method for synthesizing phenanthrene-9,10-diones is the double Friedel-Crafts acylation of biaryls with oxalyl chloride, which provides an alternative to harsher oxidation methods. researchgate.net Another efficient synthesis involves the oxidation of phenanthrene (B1679779) derivatives using agents like chromium trioxide in acetic acid. academie-sciences.fr
The reactivity of phenanthrene-9,10-dione is a key area of investigation. It can undergo reduction to form phenanthrene-9,10-diol, and it readily reacts with o-diaminobenzene to yield dibenz[a,c]phenazine derivatives. academie-sciences.fr Furthermore, the core structure can be functionalized through reactions like sulfonation. academie-sciences.fr The study of these reactions is crucial for developing new materials and compounds with specific properties. For example, the reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol has led to the synthesis of the first ortho-quinhydrone derivative. researchgate.net
Extended quinone systems derived from phenanthrene-9,10-dione are of interest for their potential applications in materials science. For instance, they are precursors for ligands used in discotic metallomesogens. researchgate.net The continuous generation of reactive oxygen species and semiquinone radicals during the redox cycling of these quinones is a significant aspect of their chemical behavior. researchgate.net
Benzo[h]quinoline-5,6-dione (B1216598) and its Nitrogen-Containing Analogues
Benzo[h]quinoline-5,6-dione is a nitrogen-containing analog of phenanthrene-9,10-dione, where a benzene (B151609) ring is replaced by a pyridine (B92270) ring. This substitution introduces a nitrogen atom into the aromatic system, significantly influencing its electronic properties and reactivity. evitachem.comontosight.ai The molecular formula for this compound is C13H7NO2. nih.gov
Synthetic routes to benzo[h]quinoline-5,6-dione include the cycloisomerization of 3-alkynyl-2-arylpyridines or quinolines, which can be catalyzed by transition metals or strong acids. evitachem.com Microwave-assisted synthesis has also been employed to improve reaction efficiency. evitachem.com This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. For example, it can undergo condensation reactions with semicarbazide (B1199961) derivatives. smolecule.com
The introduction of nitrogen imparts unique characteristics to these quinones. Quinoline (B57606) derivatives, in general, are known for a broad spectrum of bioactivities, and the presence of the quinone moiety in benzo[h]quinoline-5,6-dione makes it a subject of interest in medicinal chemistry. evitachem.comsmolecule.com
Phenanthroline Quinone Derivatives (e.g., 1,10-Phenanthroline-5,6-dione)
1,10-Phenanthroline-5,6-dione (B1662461), also known as phendione, is a notable derivative where two nitrogen atoms are incorporated into the phenanthrenequinone framework. frontiersin.org This bifunctional ligand possesses both a quinonoid site, which confers redox activity, and a diimine site, which is ideal for chelating metal ions. frontiersin.orgresearchgate.net
The synthesis of 1,10-phenanthroline-5,6-dione allows for the creation of a versatile platform for developing new metal complexes. It reacts with various metal ions, including copper (II) and silver (I), to form coordination compounds. frontiersin.orgnih.gov These metal complexes have been a significant focus of research, with studies exploring their interaction with biological molecules like DNA. nih.gov Molecular docking studies have suggested that these complexes can bind to DNA through hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov The ability of phendione and its metal complexes to inhibit DNA synthesis has been noted. nih.gov
Furthermore, new multidentate ligands can be synthesized from 1,10-phenanthroline-5,6-dione, for instance, through its reaction with 2-aminophenol (B121084) to create 6-(2-hydroxyphenylamino)-1,10-phenanthroline-5-ol. jhia.ac.ke
Benzo[g]quinoxaline-5,10-diones and Fused Heterocyclic Derivatives
Benzo[g]quinoxaline-5,10-diones represent another class of nitrogen-containing polycyclic quinones. These compounds are structurally related to anthraquinones and are often synthesized from 2,3-dichloro-1,4-naphthoquinone. mdpi.com A common synthetic strategy involves the reaction of 2,3-diamino-1,4-naphthoquinone with α-dicarbonyl compounds. mdpi.com
These quinones serve as building blocks for larger, fused heterocyclic systems. For instance, the reaction of 2,3-diamino-1,4-naphthoquinone with phenanthrene-9,10-dione yields tribenzo[a,c,i]phenazine-10,15-dione. mdpi.com Similarly, reaction with 1,10-phenanthroline-5,6-dione produces benzo[i]dipyrido[3,2-a:2′,3′-c]phenazine-10,15-dione. mdpi.com The synthesis of various substituted benzo[g]quinoxaline-5,10-diones has been extensively explored, leading to a wide range of derivatives with different electronic and steric properties. mdpi.comnih.govijpsr.com
Benzo[a]phenazine-5,6-dione and Related Phenazines
Benzo[a]phenazine-5,6-dione is a polycyclic aromatic compound containing a phenazine (B1670421) nucleus fused with a quinone moiety. alfa-chemistry.comnih.gov Phenazines are a well-studied class of nitrogen-containing heterocycles, and their fusion with a quinone ring system leads to compounds with interesting electrochemical and photophysical properties. researchgate.net
The synthesis of benzo[a]phenazine (B1654389) derivatives often involves the condensation of o-phenylenediamines with o-quinones. nih.gov For instance, the reaction of phenanthrene-9,10-dione with o-phenylenediamine (B120857) can lead to the formation of dibenz[a,c]phenazine. academie-sciences.fr Research in this area has also focused on the one-pot, multicomponent synthesis of benzo[a]phenazine derivatives, which offers an efficient route to these complex molecules. nih.gov These compounds are of interest due to the pharmacological activities associated with the phenazine core, including their potential as anticancer and antimicrobial agents. researchgate.net The flat, aromatic structure of benzo[a]phenazines allows them to intercalate between the base pairs of DNA. researchgate.net
Chiral and Helical Derivatives
The introduction of chirality into the benzo[c]phenanthrene (B127203) framework has led to the development of fascinating helical molecules. These non-planar, screw-shaped structures arise from the steric hindrance between the terminal benzene rings of the benzo[c]phenanthrene core.
Research in this area has focused on the synthesis and resolution of chiral derivatives. For example, helical chiral 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid has been synthesized and its absolute configuration determined. acs.org This chiral building block has been used to create optically active macrocyclic amides. acs.org
A novel approach to synthesizing functionalized helical structures involves the replacement of a C=C bond with an isoelectronic B-N bond, leading to the formation of BN-benzo[c]phenanthrenes. rsc.org This strategy has been used to prepare a parent BN-benzo[c]phenanthrene with helical chirality in a three-step synthesis. rsc.orgrsc.org The resulting chloro-substituted derivatives serve as versatile starting materials for further functionalization through palladium-catalyzed cross-coupling reactions, such as Sonogashira reactions to introduce alkynyl substituents. rsc.org
The development of organocatalytic methods for the enantioselective synthesis of heterohelicenes, including quinohelicenes, represents a significant advancement. nih.gov Chiral phosphoric acid-catalyzed Povarov reactions followed by oxidative aromatization have been successfully employed to produce enantioenriched 1-(3-indol)-quino[n]helicenes. nih.gov The stability of these helical structures to racemization is a key consideration in their design and synthesis. nih.gov
Synthesis and Properties of Helically Chiral Benzo[c]phenanthrene-Based Molecules
Benzo[c]phenanthrene, also known as acs.orghelicene, is a foundational structure in the study of helically chiral molecules. academie-sciences.frthieme-connect.de Its four ortho-fused benzene rings create a twisted geometry due to steric repulsion. academie-sciences.frthieme-connect.de While the parent molecule has a low barrier to enantiomeric interconversion, the introduction of bulky substituents, particularly at the 1 and 12 positions, can significantly enhance its configurational stability, allowing for the resolution of its distinct P (plus) and M (minus) enantiomers. academie-sciences.fr
The synthesis of these chiral molecules often involves multi-step procedures. For instance, a novel parent BN-benzo[c]phenanthrene, which exhibits helical chirality, has been synthesized in three steps with a global yield of 55%. rsc.org This synthesis also produced chlorinated derivatives that serve as valuable starting materials for palladium-catalyzed cross-coupling reactions, enabling further functionalization. rsc.org Another key synthetic strategy is photochemical cyclization. This method has been successfully used to create 1,4-dimethylbenzo[c]phenanthrene (1,4-DMBcPh), where the presence of a methyl group in the sterically crowded fjord region induces a more pronounced helical twist compared to the parent compound. acs.org The synthesis of 1,4-DMBcPh can be achieved through a Wittig reaction followed by photolysis. acs.org
Researchers have also developed methods for the synthesis and resolution of specific functionalized derivatives in larger quantities. Helical chiral 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid, for example, has been synthesized and resolved on a multigram scale. acs.org Its absolute configuration was confirmed through X-ray analysis of a bis(camphorsultamamide) derivative. acs.org This dicarboxylic acid has been used to create a series of optically active macrocyclic amides, some of which have demonstrated catalytic activity in asymmetric synthesis. acs.org
The table below summarizes synthetic approaches for selected helically chiral benzo[c]phenanthrene-based molecules.
| Compound/Class | Synthetic Method | Key Features |
| BN-benzo[c]phenanthrene | Three-step synthesis | Global yield of 55%; Cl-substituted derivatives prepared for cross-coupling. rsc.org |
| 1,4-Dimethylbenzo[c]phenanthrene | Photochemical cyclization of a stilbene-type precursor | Methyl group in the fjord region increases nonplanarity. acs.org |
| 1,12-Dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid | Multi-step synthesis and resolution | Multigram scale synthesis; used to prepare chiral macrocyclic amides. acs.org |
| Oxa thieme-connect.de- and Oxa kyoto-u.ac.jphelicenes | Intramolecular, Au-catalyzed, alkyne hydroarylation | Highly enantioselective method to produce configurationally stable oxahelicenes. chinesechemsoc.org |
Enantiomeric Inversion Dynamics
The dynamic behavior of helical molecules, specifically the inversion between their P and M enantiomers, is a critical aspect of their stereochemistry. For the unsubstituted benzo[c]phenanthrene, the energy barrier for this inversion is negligible, meaning it interconverts rapidly at room temperature. thieme-connect.de However, this dynamic changes significantly with substitution or annulation.
The introduction of methyl groups in 1,4-dimethylbenzo[c]phenanthrene creates sufficient steric hindrance to slow the P ↔ M interconversion, making the distinct diastereomeric forms of its metabolites observable by NMR spectroscopy. acs.org This demonstrates how substitution can be used to control the rate of enantiomeric inversion. acs.org
The inversion dynamics of saturated analogs, such as perhydrobenzo[c]phenanthrene, have also been studied to understand the fundamental conformational processes. rsc.org In these systems, the inversion of the entire helical structure is a complex process involving a combination of stepwise and concerted mechanisms for the inversion of individual cyclohexane (B81311) rings. rsc.org For some structures, the energy barrier for the inversion of the inner rings via a concerted mechanism was calculated to be approximately 80 kJ·mol⁻¹. rsc.org
In more complex systems, such as helicenic transition metal complexes, the inversion process can be controlled during synthesis. A dynamic kinetic resolution (dkr) has been used to synthesize enantiopure kyoto-u.ac.jp-azairidahelicenes from a configurationally labile acs.org-helicenic ligand. d-nb.info This process relies on the different stability of diastereomeric reaction intermediates formed during cyclometalation, effectively trapping one helical conformation. d-nb.info The barriers to inversion have also been determined both experimentally and theoretically for various oxahelicenes, establishing correlations between the heteroatom present and the magnitude of the inversion barrier. chinesechemsoc.org
Partially Reduced and Oxygenated Benzo[c]phenanthrene Derivatives
The partial reduction and/or oxygenation of the benzo[c]phenanthrene core leads to a diverse range of derivatives with distinct structural and chemical properties. These derivatives are often studied as metabolites of the parent polycyclic aromatic hydrocarbon (PAH).
A significant class of these derivatives are the diol epoxides, which are formed through metabolic activation. oup.com Benzo[c]phenanthrene is known to be metabolized into enantiomeric diol epoxides, such as (+)-(1S,2R,3R,4S)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene and its mirror image. oup.com These compounds are highly reactive and can form adducts with biological macromolecules. oup.com
The synthesis of these derivatives in the laboratory allows for detailed study. For example, (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene has been synthesized from a 10-methoxy-1,4-dimethylbenzo[c]phenanthrene precursor. acs.org The synthesis involved cleaving the methoxy (B1213986) group to form a phenol, which was then oxidized to an o-quinone. acs.org Subsequent reduction of the quinone yielded the target dihydrodiol as a mixture of diastereomers. acs.org
Other synthetic work has focused on creating partially reduced benzo[c]phenanthrene structures as molecular templates. A chiral helical template based on trans-5,6,6a,7,8,12b-hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-dione has been synthesized, demonstrating the construction of complex, partially saturated frameworks. acs.org Further research has reported convenient syntheses of various partially reduced benzo[c]phenanthrenes, including their corresponding ketals and ketones. acs.org
The table below highlights key examples of these derivatives.
| Derivative Type | Specific Example | Method of Formation/Synthesis |
| Diol Epoxide | (+)-(1S,2R,3R,4S)-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene | Metabolic activation of Benzo[c]phenanthrene. oup.com |
| Dihydrodiol | (±)-trans-9,10-dihydroxy-9,10-dihydro-1,4-dimethylbenzo[c]phenanthrene | Oxidation of a methoxy-precursor to an o-quinone, followed by reduction. acs.org |
| Hexahydrodione | trans-5,6,6a,7,8,12b-Hexahydro-1,12-dimethylbenzo[c]phenanthrene-5,8-dione | Synthetic construction for use as a chiral template. acs.org |
Functionalized and Substituted Quinone Systems
The quinone moiety is a central feature of the title compound, this compound, and its functionalized analogs are of significant synthetic interest. These systems can be prepared through various oxidative methods and serve as precursors for other complex molecules.
One direct route to these systems is the oxidative coupling of substituted 2-hydroxybenzo[c]phenanthrenes, which yields helical quinone derivatives. thieme-connect.delookchem.com Another approach involves the oxidation of a substituted benzo[c]phenanthrene. For instance, 10-methoxy-1,4-dimethylbenzo[c]phenanthrene can be converted to the corresponding o-quinone, which is a key intermediate in the synthesis of its dihydrodiol metabolite. acs.org The synthesis of this compound itself has been reported via an annulation reaction initiated by an aryl radical intermediate. rsc.org
The chemistry of the quinone functionality is rich and allows for further elaboration. The dicarbonyl compounds can react with reagents like o-diaminobenzene to produce dibenz[a,c]phenazine derivatives. academie-sciences.fr This reaction showcases the utility of phenanthrenequinones as building blocks for larger, nitrogen-containing heterocyclic systems. academie-sciences.fr While much of this work has been done on 9,10-phenanthrenequinone, the principles are applicable to the this compound system. academie-sciences.fruts.edu.au
Furthermore, enantioselective approaches have been developed to access chiral quinones. Carreño and co-workers have reported an enantioselective synthesis leading to a acs.orghelicene quinone, highlighting the ability to control chirality in these systems. academie-sciences.fr
Applications and Broader Research Contexts of Benzo C Phenanthrene 5,6 Dione
Utility in Advanced Organic Synthesis
The unique structural and electronic features of benzo[c]phenanthrene-5,6-dione position it as a valuable intermediate in the construction of more elaborate molecular frameworks. Its utility spans the creation of larger polycyclic systems and potentially as a precursor to complex supramolecular structures.
Building Blocks for Complex Polycyclic Architectures
While specific, large-scale applications of this compound in the synthesis of complex polycyclic architectures are not extensively documented in readily available literature, its chemical nature as a phenanthrene (B1679779) quinone suggests its potential as a building block. The reactivity of the ortho-quinone moiety allows for various chemical transformations, such as Diels-Alder reactions or condensation reactions, which could be employed to extend the polycyclic aromatic system. The synthesis of the compound itself has been reported, with a notable method involving a carbene-catalyzed annulation reaction, yielding the product in good yield. chem960.com This availability makes it a viable starting material for more complex synthetic endeavors.
Precursors for Macrocyclic and Supramolecular Systems
The potential of this compound as a precursor for macrocyclic and supramolecular systems is an area of logical synthetic exploration, though detailed research is not widely published. The dione (B5365651) functionality can react with diamines to form diazine-linked macrocycles. These types of structures are of interest for their potential to act as host molecules in host-guest chemistry, a cornerstone of supramolecular chemistry. The extended aromatic system of the benzo[c]phenanthrene (B127203) unit could also contribute to the self-assembly of these macrocycles through π-π stacking interactions, leading to the formation of ordered supramolecular polymers or liquid crystalline phases.
Contributions to Materials Science
The field of materials science, particularly in the area of organic electronics, is constantly seeking new molecular components. The properties of this compound suggest its potential contribution to the development of novel organic semiconductors and their applications in electronic devices.
Development of Novel Organic Semiconductors
This compound is classified as a building block for small molecule semiconductors. The extended π-conjugated system of the benzo[c]phenanthrene core is a key feature for facilitating charge transport, a fundamental requirement for a semiconductor. The presence of the electron-withdrawing quinone functionality would likely result in a material with n-type semiconducting properties, meaning it transports negative charge carriers (electrons). The development of new n-type organic semiconductors is a critical area of research to complement the more common p-type materials in organic electronic devices.
Electronic and Optoelectronic Device Components
Mechanistic Biological Investigations
The interaction of polycyclic aromatic compounds and their metabolites with biological systems is a significant area of study, often linked to understanding the mechanisms of toxicity and carcinogenicity. This compound has been a subject of interest in environmental screening programs.
Research into the biological activities of phenanthrene-related compounds provides a framework for understanding the potential mechanistic pathways involving this compound. For instance, some phenanthrene compounds have been shown to exhibit mutagenic potential after disinfection with chlorine. While this research did not specifically focus on this compound, it highlights the importance of studying the biological impact of this class of compounds. The metabolic activation of the parent hydrocarbon, benzo[c]phenanthrene, can lead to the formation of various oxygenated metabolites, including quinones like this compound. These quinones can participate in redox cycling, generating reactive oxygen species that can lead to cellular damage. Furthermore, the potential for these metabolites to form adducts with DNA is a key area of investigation in chemical carcinogenesis. The study of enzyme-catalyzed reactions involving such quinones is crucial for elucidating these toxicological pathways. chem960.com
Ligand-Biomolecule Interactions
The interaction of this compound with biological macromolecules is a critical area of research for understanding its potential biological effects. While direct binding studies on this compound are limited, the behavior of its parent compound, benzo[c]phenanthrene, and other oxygenated polycyclic aromatic hydrocarbons (Oxy-PAHs) provides significant insights.
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental contaminants. nih.gov The binding of a ligand to the AhR initiates a signaling cascade that can lead to the transcriptional induction of genes encoding for xenobiotic-metabolizing enzymes, such as those in the cytochrome P450 family. nih.gov
Studies on the parent PAH, benzo[c]phenanthrene, have shown that it can be activated by cytochrome P450 enzymes, a process initiated by AhR activation. biosynth.com The binding affinity of PAHs to the AhR is influenced by their chemical structure, including the number of aromatic rings. nih.gov For instance, larger PAHs with five or more rings, such as benzo[g]chrysene, tend to exhibit higher binding affinities to the rat AhR compared to smaller PAHs. nih.gov While benzo[c]phenanthrene is a four-ring PAH, its derivatives, including the 5,6-dione, are expected to interact with the AhR.
Research on other Oxy-PAHs has demonstrated their ability to act as AhR ligands. For example, 1,9-benz-10-anthrone (BEZO) and benz(a)anthracene-7,12-dione (7,12-B[a]AQ) have been shown to induce AhR2-dependent developmental toxicity in zebrafish, although with differing potencies. oup.com Notably, BEZO was predicted to have a lower binding affinity for both human AhR and zebrafish AHR2 compared to other tested compounds, yet it still elicited significant biological responses. oup.com This suggests that even compounds with weaker binding affinities can be biologically active.
Table 1: Predicted Binding Affinities of Selected PAHs and Oxy-PAHs to the Rat Aryl Hydrocarbon Receptor (rAhR)
| Compound | Number of Rings | Predicted Binding Energy (ΔGbind, kcal/mol) |
| Benzo[g]chrysene | 5 | -26.39 |
| Benzo[b]chrysene | 5 | -24.02 |
| Triphenylene | 4 | -19.35 |
| Fluorene | 3 | -15.24 |
Data sourced from molecular dynamics simulations of ligand-rAhR complexes. nih.gov
Enzyme Modulation and Inhibition Mechanisms
The metabolic transformation of benzo[c]phenanthrene is primarily mediated by cytochrome P450 (CYP) enzymes, which can be both induced and inhibited by PAHs and their derivatives. This modulation of enzyme activity is a key factor in the bioactivation and detoxification of these compounds.
Studies have identified several CYP enzymes involved in the metabolism of benzo[c]phenanthrene. In human liver microsomes, CYP1A2 is the main enzyme responsible for its metabolism, leading to the formation of benzo[c]phenanthrene-3,4-dihydrodiol. nih.gov In human lung tissue, however, the formation of benzo[c]phenanthrene-5,6-dihydrodiol, the precursor to the 5,6-dione, has been observed. nih.gov Furthermore, recombinant human CYP1B1 has been shown to effectively metabolize benzo[c]phenanthrene. nih.govoup.com
The formation of diones is a common metabolic pathway for PAHs, and these quinone structures are known to be redox-active. This property allows them to participate in futile redox cycling, generating reactive oxygen species (ROS) that can lead to oxidative stress and cellular damage. This redox cycling can also impact the activity of various enzymes within the cell.
Role in Polycyclic Aromatic Hydrocarbon (PAH) Metabolic Pathways
This compound is a metabolic product of the parent PAH, benzo[c]phenanthrene, and its formation is a key step in the complex metabolic pathways of PAHs. The metabolism of PAHs generally proceeds through two main phases. Phase I metabolism, primarily carried out by CYP enzymes, introduces or exposes functional groups on the PAH molecule, increasing its water solubility. oup.com Phase II metabolism involves the conjugation of these modified PAHs with endogenous molecules, such as glutathione, glucuronic acid, or sulfate, to facilitate their excretion from the body.
The metabolic pathway leading to this compound begins with the oxidation of benzo[c]phenanthrene by CYP enzymes. As mentioned, CYP1A2 and CYP1B1 are key enzymes in this initial step. nih.gov In some tissues, this leads to the formation of benzo[c]phenanthrene-5,6-dihydrodiol. nih.goveuropa.eu This dihydrodiol can then be further oxidized to form the corresponding dione, this compound.
The formation of diones is a significant pathway in the metabolism of many PAHs. For example, the metabolism of phenanthrene can lead to the formation of phenanthrene-9,10-dione. acs.org These diones are often more reactive than their parent compounds and can have distinct biological activities.
Table 2: Key Human Cytochrome P450 Enzymes in Benzo[c]phenanthrene Metabolism
| Enzyme | Primary Tissue Location of Activity | Major Metabolite Formed |
| CYP1A2 | Liver | Benzo[c]phenanthrene-3,4-dihydrodiol |
| CYP1B1 | Extrahepatic tissues (e.g., lung) | Benzo[c]phenanthrene-5,6-dihydrodiol |
Data compiled from studies on human microsomal preparations and recombinant enzymes. nih.govoup.com
Environmental Research Contexts
Occurrence and Detection as Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs)
This compound is classified as an oxygenated polycyclic aromatic hydrocarbon (Oxy-PAH), a group of compounds that are increasingly recognized as important environmental contaminants. Oxy-PAHs are derivatives of PAHs that contain one or more oxygen atoms in their structure, typically as ketone or quinone functional groups.
Oxy-PAHs are widespread in the environment and have been detected in various environmental matrices, including urban air, particulate matter, and diesel exhaust. nih.govnih.gov While specific concentration data for this compound in the environment is not extensively documented, the occurrence of other structurally related Oxy-PAHs provides strong evidence for its likely presence.
For example, 9,10-phenanthrenequinone, another dione derivative of a four-ring PAH, has been detected in urban dust and diesel particulate matter. nih.govnih.gov Studies have reported concentrations of 9,10-phenanthrenequinone in airborne particulates, with higher levels often observed during winter months and on weekdays, which is consistent with increased emissions from heating and traffic. nih.gov In one study, the average concentration of 9,10-phenanthrenequinone in airborne particulates was reported to be 0.287 ± 0.128 ppm. nih.gov
The detection and quantification of Oxy-PAHs in environmental samples typically involve sophisticated analytical techniques such as pressurized liquid extraction followed by liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS). nih.gov The presence of this compound in environmental samples is anticipated given the ubiquity of its parent compound, benzo[c]phenanthrene, and the environmental processes that lead to the formation of Oxy-PAHs.
Formation as Polycyclic Aromatic Hydrocarbon Transformation Products (PAH-TPs)
This compound is formed in the environment as a transformation product of its parent PAH, benzo[c]phenanthrene. These transformation processes can be either biotic, through metabolism in organisms, or abiotic, through chemical and photochemical reactions in the environment.
The atmospheric transformation of PAHs is a major source of Oxy-PAHs. PAHs present in the atmosphere, often adsorbed onto particulate matter, can undergo oxidation reactions initiated by sunlight (photo-oxidation) or by reaction with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrogen oxides (NOx). iloencyclopaedia.org These reactions can lead to the formation of a variety of transformation products, including diones.
The formation of diones from PAHs through photo-oxidation is a well-established process. For instance, the irradiation of PAHs on silica (B1680970) gel plates with ultraviolet light can lead to their rapid photo-oxidation. iloencyclopaedia.org While this process is important in analytical settings, similar reactions occur in the environment, contributing to the atmospheric burden of Oxy-PAHs.
The formation of this compound as a PAH transformation product highlights the dynamic nature of environmental contaminants. The initial release of a parent PAH into the environment can lead to the formation of a suite of related compounds, each with its own unique physical, chemical, and toxicological properties. Understanding these transformation pathways is crucial for accurately assessing the environmental fate and potential risks associated with PAH pollution.
Q & A
Q. What are the established synthesis routes for Benzo[c]phenanthrene-5,6-dione, and how can reaction conditions be optimized to improve yield?
this compound derivatives are typically synthesized via condensation reactions with thiophene derivatives under acidic conditions. For example, analogous compounds like benzo[h]quinoline-5,6-dione derivatives are synthesized by heating reactants in glacial acetic acid, followed by neutralization with ammonia and vacuum filtration . Optimization strategies include adjusting reaction time/temperature and using catalysts to enhance yield (e.g., achieving ~55% yields in related systems) . Characterization via ¹H NMR, HPLC retention times, and TLC (Rf values) is critical to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its metabolites?
Key methods include:
- ¹H NMR : For structural elucidation and confirming regiochemistry of substituents .
- HPLC-Fluorescence Detection : Adapted from protocols used for benzo[a]pyrene analysis, this technique can quantify trace amounts in complex matrices .
- GC-MS : Suitable for volatile derivatives; retention indices (e.g., Kovats indices) aid in identification .
- Mass Spectrometry : Provides molecular weight and fragmentation patterns for metabolites like diol epoxides .
Q. How does the stability of this compound vary under different storage and experimental conditions?
Stability is influenced by light, temperature, and solvent polarity. While direct data on this compound is limited, related polycyclic aromatic hydrocarbons (PAHs) degrade via photoxidation and enzymatic metabolism. Store in dark, inert environments at –20°C. During experiments, avoid prolonged exposure to UV light or reactive oxygen species .
Advanced Research Questions
Q. What mechanistic insights explain the metabolic activation of this compound into carcinogenic intermediates?
this compound is metabolized by cytochrome P450 enzymes into diol epoxides (e.g., 3,4-diol-1,2-oxide), which act as ultimate carcinogens by forming DNA adducts . The stereochemistry of diol epoxides significantly impacts mutagenicity; for instance, trans-diastereomers exhibit higher tumorigenic activity in mouse skin and mammary tissues . Researchers should employ stereoselective synthesis and mutagenicity assays (e.g., Ames test with S9 liver fractions) to evaluate metabolic pathways .
Q. How can contradictory data on the carcinogenic potency of this compound metabolites be resolved?
Discrepancies arise from variations in metabolic activation across species and tissue types. For example, rat liver microsomes produce mutagenic diol epoxides, but human metabolizing systems may differ . To address contradictions:
- Use comparative metabolomics (e.g., LC-MS/MS) to profile species-specific metabolites.
- Conduct in vivo tumor initiation assays in multiple models (e.g., neonatal mice vs. rat mammary glands) .
- Analyze DNA adduct formation via ³²P-postlabeling or mass spectrometry .
Q. What experimental designs are recommended for assessing the environmental persistence and toxicological effects of this compound?
- Photodegradation Studies : Expose the compound to simulated sunlight (e.g., UV-B lamps) and monitor degradation products via HPLC .
- Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity.
- QSAR Modeling : Predict environmental fate using quantitative structure-activity relationships based on logP and HOMO-LUMO gaps .
Methodological Notes
- Synthesis Optimization : Prioritize regioselective reactions to avoid isomers, as seen in benzo[h]quinoline-5,6-dione derivatives .
- Metabolite Identification : Combine enzymatic hydrolysis (e.g., β-glucuronidase) with LC-MS to detect conjugated metabolites .
- Safety Protocols : Follow OSHA guidelines for handling PAHs, including HEPA-filtered vacuum systems to prevent airborne dust .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
